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molecular formula C9H20O3S B8322919 2-Mesyloxyoctane

2-Mesyloxyoctane

Cat. No. B8322919
M. Wt: 208.32 g/mol
InChI Key: ITSXQXHPTOAAAS-UHFFFAOYSA-N
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Patent
US05260049

Procedure details

To 130 g (0.995 mol) of 2-octanol and 207 ml (1.19 mol, 1.2 equiv) of diisopropylethylamine in 1.5 L dichloromethane at 0° C. under a CaSO4 drying tube was added dropwise 84.4 ml (1.09 mol, 1.1 equiv.) of methanesulfonyl chloride over 1 hour while keeping the internal temperature at less than 5° C. The faintly yellow solution was stirred at 0° C. for an additional 1.5 h. The cold reaction solution was then washed with 2×1 L ice-cold 1M HCl and 1 L of ice-cold H2O and brine and dried over MgSO4. The residue was filtered through Celite and concentrated in vacuo below 35° C. to afford 208 g of a yellow oil. The yellow oil was placed under high-vacuum for 2 h at 25° C. to give 205 g of yellow oil. NMR spectra confirmed the desired title-product having only trace amounts of solvents present.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
207 mL
Type
reactant
Reaction Step One
Quantity
84.4 mL
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([OH:9])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C(N(C(C)C)CC)(C)C.[CH3:19][S:20](Cl)(=[O:22])=[O:21]>ClCCl>[S:20]([O:9][CH:2]([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[CH3:1])([CH3:19])(=[O:22])=[O:21]

Inputs

Step One
Name
Quantity
130 g
Type
reactant
Smiles
CC(CCCCCC)O
Name
Quantity
207 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
84.4 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
1.5 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The faintly yellow solution was stirred at 0° C. for an additional 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at less than 5° C
WASH
Type
WASH
Details
The cold reaction solution was then washed with 2×1 L ice-cold 1M HCl and 1 L of ice-cold H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The residue was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo below 35° C.

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
S(=O)(=O)(C)OC(C)CCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 208 g
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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